molecular formula C12H14N4O B1487173 2-cyclopropyl-6-(1,5-dimethyl-1H-pyrazol-3-yl)pyrimidin-4-ol CAS No. 2097968-87-9

2-cyclopropyl-6-(1,5-dimethyl-1H-pyrazol-3-yl)pyrimidin-4-ol

Cat. No.: B1487173
CAS No.: 2097968-87-9
M. Wt: 230.27 g/mol
InChI Key: MHIXDYAPPFVLSF-UHFFFAOYSA-N
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Description

Synthesis Analysis

Pyrazole-bearing compounds, such as 2-cyclopropyl-6-(1,5-dimethyl-1H-pyrazol-3-yl)pyrimidin-4-ol, are known for their diverse pharmacological effects including potent antileishmanial and antimalarial activities . Some hydrazine-coupled pyrazoles were successfully synthesized and their structures were verified by employing elemental microanalysis, FTIR, and 1 H NMR techniques .


Molecular Structure Analysis

The molecular structure of this compound was verified by employing elemental microanalysis, FTIR, and 1 H NMR techniques .

Scientific Research Applications

Synthesis and Antimicrobial Activity

Researchers have explored the synthesis of pyrimidine and pyrazole derivatives for their potential antimicrobial properties. For instance, the synthesis of pyrimidine linked to pyrazole heterocyclic compounds through microwave irradiative cyclocondensation has been investigated for their insecticidal and antibacterial potential. These compounds have been evaluated against certain insects and microorganisms, showing a relationship between their structure and biological activity (Deohate & Palaspagar, 2020).

Anticancer and Anti-inflammatory Applications

Another area of interest is the development of novel pyrazolopyrimidines derivatives with anticancer and anti-inflammatory properties. A study synthesized a series of these derivatives, showing that some compounds exhibit significant cytotoxicity against certain cancer cell lines and possess 5-lipoxygenase inhibition activity, which is crucial for anti-inflammatory effects (Rahmouni et al., 2016).

Mechanism of Action

Target of Action

The primary target of 2-cyclopropyl-6-(1,5-dimethyl-1H-pyrazol-3-yl)pyrimidin-4-ol is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle. It is involved in the control of the G1-S phase transition and is essential for the initiation of DNA replication.

Mode of Action

This compound acts as an inhibitor of CDK2 . It binds to the ATP-binding pocket of CDK2, preventing ATP from binding and thus inhibiting the kinase activity of CDK2 . This results in the arrest of the cell cycle at the G1-S transition, preventing DNA replication and cell division.

Biochemical Pathways

The inhibition of CDK2 by this compound affects the cell cycle regulation pathway . By blocking the activity of CDK2, the compound prevents the phosphorylation of retinoblastoma protein (Rb), a key event in the progression from G1 to S phase. This leads to the arrest of the cell cycle, preventing the cell from entering the S phase and undergoing DNA replication.

Pharmacokinetics

Like other small molecule inhibitors, it is expected to have good bioavailability and to be able to penetrate the cell membrane to reach its intracellular target, cdk2 .

Result of Action

The inhibition of CDK2 by this compound leads to the arrest of the cell cycle at the G1-S transition . This prevents the cell from undergoing DNA replication and cell division, leading to cell growth inhibition. This makes this compound a potential candidate for the treatment of diseases characterized by uncontrolled cell proliferation, such as cancer.

Properties

IUPAC Name

2-cyclopropyl-4-(1,5-dimethylpyrazol-3-yl)-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O/c1-7-5-10(15-16(7)2)9-6-11(17)14-12(13-9)8-3-4-8/h5-6,8H,3-4H2,1-2H3,(H,13,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHIXDYAPPFVLSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C)C2=CC(=O)NC(=N2)C3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-cyclopropyl-6-(1,5-dimethyl-1H-pyrazol-3-yl)pyrimidin-4-ol
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2-cyclopropyl-6-(1,5-dimethyl-1H-pyrazol-3-yl)pyrimidin-4-ol
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2-cyclopropyl-6-(1,5-dimethyl-1H-pyrazol-3-yl)pyrimidin-4-ol
Reactant of Route 6
2-cyclopropyl-6-(1,5-dimethyl-1H-pyrazol-3-yl)pyrimidin-4-ol

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